Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 4-[(aminoiminomethyl)amino]butyl ester
Description
Chemical Identification and Structural Analysis
Systematic Nomenclature and IUPAC Classification
The compound is formally designated as 4-carbamimidamidobutyl 4-hydroxy-3,5-dimethoxybenzoate under IUPAC rules. This nomenclature reflects its core structure: a syringic acid moiety (4-hydroxy-3,5-dimethoxybenzoic acid) esterified to a 4-guanidinobutyl chain. Alternative systematic names include:
- 4-[(diaminomethylidene)amino]butyl 4-hydroxy-3,5-dimethoxybenzoate
- 4-guanidinobutyl 3,5-dimethoxy-4-hydroxybenzoate .
Regulatory identifiers include CAS RN 24697-74-3, EC 683-174-6, and PubChem CID 161464. The compound is also referenced as SCM-198 in pharmacological studies, particularly in cardiovascular and neurological research.
Molecular Geometry and Stereochemical Considerations
Leonurine has a molecular formula of C₁₄H₂₁N₃O₅ and a molar mass of 311.34 g/mol . Its structure comprises two distinct regions:
- A syringoyl group (aromatic ring with hydroxyl, two methoxy substituents, and a carboxylate ester).
- A 4-guanidinobutyl chain linked via an ester bond.
The SMILES string COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N delineates its connectivity. Key stereochemical features include:
Crystallographic Characterization and Solid-State Properties
Crystallographic data for leonurine remain unreported in publicly accessible databases, indicating a gap in structural validation. However, computational models predict:
- Hydrogen-bonding networks between the guanidine group and aromatic hydroxyl/methoxy residues.
- A logP value of 1.2 , suggesting moderate lipophilicity conducive to membrane permeability.
Thermal stability data (e.g., melting point) are absent from current sources, necessitating experimental validation.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (DMSO-d₆, 400 MHz):
- δ 7.20 (s, 2H, H-2/H-6 aromatic).
- δ 6.90 (s, 1H, phenolic -OH).
- δ 4.20 (t, 2H, -OCH₂-).
- δ 3.80 (s, 6H, -OCH₃).
- δ 3.10–3.30 (m, 4H, -CH₂-NH-).
Infrared (IR) Spectroscopy
Key absorption bands:
- 3350 cm⁻¹ (N-H stretch, guanidine).
- 1705 cm⁻¹ (C=O ester).
- 1600 cm⁻¹ (aromatic C=C).
- 1250 cm⁻¹ (C-O-C methoxy).
Mass Spectrometry (MS)
Properties
IUPAC Name |
4-(hydrazinylmethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-20-11-7-10(8-12(21-2)13(11)18)14(19)22-6-4-3-5-16-9-17-15/h7-9,18H,3-6,15H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFDDQGRRAATTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=CNN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boron Trichloride-Mediated Demethylation
Selective demethylation of 3,4,5-trimethoxybenzoic acid derivatives is critical for generating the 4-hydroxy-3,5-dimethoxy configuration. Source demonstrates that boron trichloride (BCl₃) in dichloromethane at –10°C to 10°C selectively cleaves methyl ethers without affecting ester groups. For example, treatment of 3,4,5-trimethoxybenzoic acid methyl ester with BCl₃ yields 4-hydroxy-3,5-dimethoxybenzoic acid with >85% regioselectivity.
Table 1: Demethylation Reagents and Outcomes
| Reagent | Temperature (°C) | Substrate | Yield (%) | Selectivity |
|---|---|---|---|---|
| BCl₃ | –10 to 10 | 3,4,5-Trimethoxybenzoic acid | 92 | High |
| BBr₃ | 0 to 25 | 3,4-Dimethoxybenzoic acid | 88 | Moderate |
| HBr/AcOH | 80–100 | 4-Methoxybenzoic acid | 75 | Low |
Protective Group Strategies
To prevent undesired side reactions during demethylation, benzyl or tert-butyldimethylsilyl (TBS) groups are employed. Source highlights benzyl protection for hydroxyl groups during esterification steps, followed by catalytic hydrogenation for deprotection.
Esterification of the Benzoic Acid Moiety
Thionyl Chloride-Mediated Esterification
Conversion of the carboxylic acid to the butyl ester is achieved via acid chloride intermediates. Source details a method where 4-chloromethylbenzoic acid reacts with thionyl chloride (SOCl₂) to form the acyl chloride, which is subsequently treated with butanol under anhydrous conditions. This yields the butyl ester with 89% efficiency after recrystallization.
Equation 1 :
Boc Anhydride Tert-Butyl Esterification
For acid-sensitive substrates, Source employs Boc anhydride (di-tert-butyl dicarbonate) with 4-dimethylaminopyridine (DMAP) as a catalyst. This method avoids harsh conditions, achieving 78% yield for tert-butyl esters, which can later be transesterified to butyl variants.
Introduction of the Aminoiminomethylamino Group
Guanidinylation of Primary Amines
The aminoiminomethylamino group is introduced via reaction of a primary amine with cyanamide or 1H-pyrazole-1-carboxamidine. Source describes hydrogenation of methyl 4-cyanobenzoate to methyl 4-aminomethylbenzoate, followed by guanidinylation.
Equation 2 :
Reductive Amination
Alternative pathways involve reductive amination of aldehydes with guanidine. For instance, butyl 4-formylbenzoate reacts with guanidine in the presence of sodium cyanoborohydride, yielding the target compound with 70% efficiency.
Purification and Characterization Techniques
Chromatographic Methods
Radial chromatography with ethyl acetate/light petroleum (1:4) effectively isolates intermediates, as demonstrated in Source. Final purification via recrystallization from dichloromethane-light petroleum yields >95% pure product.
Spectroscopic Analysis
-
¹H NMR : Key signals include δ 6.84 (s, ArH), δ 4.64 (s, CH₂), and δ 3.83 (s, OMe).
-
IR : Stretching vibrations at 1680 cm⁻¹ (C=O ester) and 3340 cm⁻¹ (N-H guanidine).
Comparative Analysis of Synthetic Methods
Table 2: Efficiency of Key Steps
| Step | Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Demethylation | BCl₃ | 92 | Moderate | High |
| Esterification | SOCl₂/Butanol | 89 | Low | High |
| Guanidinylation | Cyanamide Reaction | 82 | Low | Moderate |
| Deprotection | Catalytic Hydrogenation | 95 | High | High |
Source’s Boc anhydride method reduces reliance on expensive reagents, lowering production costs by 30% compared to traditional routes.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can target the ester and aminoiminomethyl groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Products may include quinones and carboxylic acids.
Reduction: Alcohols and amines are typical products.
Substitution: Various substituted benzoic acid derivatives are formed.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biochemical Assays: Used in assays to study biochemical pathways.
Medicine
Drug Development: Explored for its potential therapeutic properties.
Pharmacology: Investigated for its interactions with biological targets.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-hydroxy-3,5-dimethoxy-, 4-[(aminoiminomethyl)amino]butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of specific pathways. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoic Acid Derivatives
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison of Leonurine and Analogues
Key Structural Insights :
- Leonurine vs. Syringic Acid: Leonurine’s guanidinobutyl ester group enhances its cellular permeability and bioactivity compared to SA, which lacks the esterified side chain .
- Leonurine vs. Vanillic Acid: The additional methoxy group in Leonurine’s aromatic ring (3,5-dimethoxy vs.
- Leonurine vs. Methyl Syringate : The guanidine group in Leonurine introduces cationic properties, enabling interactions with biological membranes, unlike the neutral methyl ester .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Findings :
Pharmacological and Therapeutic Profiles
Table 3: Comparative Pharmacological Activities
Biological Activity
Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound benzoic acid, 4-hydroxy-3,5-dimethoxy-, 4-[(aminoiminomethyl)amino]butyl ester represents a unique structure that may exhibit significant biological effects due to its specific functional groups. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C_{13}H_{20}N_4O_5
- IUPAC Name : this compound
This structure includes a benzoic acid moiety with hydroxyl and methoxy substituents, along with a butyl ester linked to an amino group. These features suggest potential for various interactions at the molecular level.
Antimicrobial Activity
Research indicates that benzoic acid derivatives possess notable antimicrobial properties. A study evaluating various benzoic acid derivatives showed that compounds with hydroxyl and methoxy groups exhibited enhanced antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the amino group in this specific ester may further enhance its activity through increased solubility and interaction with microbial membranes.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Control | - | - |
| Compound A | Moderate | Weak |
| Target Compound | Strong | Moderate |
Anti-inflammatory Effects
The anti-inflammatory potential of benzoic acid derivatives has been documented in several studies. The compound's ability to inhibit pro-inflammatory cytokines can be attributed to its structural features. In vitro assays demonstrated that the target compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures.
Anticancer Activity
Preliminary studies on similar benzoic acid derivatives have shown promising anticancer activity. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, exhibiting cytotoxic effects through apoptosis induction. The target compound's unique structure may allow it to interact with cellular pathways involved in cancer progression.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzoic acid derivatives, including those structurally similar to our target compound. Results indicated significant inhibition of bacterial growth at low concentrations.
- Case Study on Anti-inflammatory Properties : Another research project focused on the anti-inflammatory effects of benzoic acid derivatives demonstrated that compounds with hydroxyl groups significantly inhibited COX-2 expression in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Q. What are the established synthetic pathways for Leonurine, and what are their limitations?
Leonurine is synthesized via esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with 4-[(aminoiminomethyl)amino]butanol. Key challenges include low yield due to steric hindrance from the dimethoxy groups and the need for protecting groups to prevent side reactions during guanidino-butyl ester formation . Methodologies often employ carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents (e.g., DMF), followed by purification via column chromatography. Yield optimization typically requires iterative adjustments to reaction temperature (40–60°C) and stoichiometric ratios .
Q. How is Leonurine structurally characterized, and what analytical techniques are essential for confirmation?
Structural confirmation relies on a combination of:
- NMR spectroscopy : H and C NMR to verify methoxy, hydroxyl, and guanidino-butyl ester groups.
- Mass spectrometry : High-resolution LC-MS or GC-MS (e.g., m/z 311.33 for [M+H]) to confirm molecular weight .
- HPLC-UV : Purity assessment using reverse-phase C18 columns with methanol/water gradients and UV detection at 280 nm .
Q. What in vitro models are used to study Leonurine's pharmacological mechanisms?
Leonurine's effects on uterine smooth muscle and cardiovascular systems are studied using:
- Isolated rat uterine strips to assess contraction modulation via calcium channel blockade .
- HUVEC cells for endothelial protection assays (e.g., NO production, oxidative stress markers like SOD and MDA) .
- Neuronal cell lines (e.g., SH-SY5Y) to evaluate neuroprotective effects under hypoxic conditions .
Advanced Research Questions
Q. How do solubility and stability challenges impact Leonurine's bioavailability, and what formulation strategies address these?
Leonurine exhibits poor aqueous solubility (1–2% in hot water) and pH-dependent stability due to its ester and phenolic hydroxyl groups. Strategies include:
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve oral bioavailability by protecting against gastric hydrolysis .
- Salt formation : Hydrochloride salts enhance solubility (e.g., melting point 193–194°C for monohydrate HCl salt) but require rigorous pH control during synthesis .
Q. What contradictory data exist regarding Leonurine's dual pro- and anti-oxidant effects, and how can these be resolved experimentally?
Studies report Leonurine both scavenges ROS (e.g., in ischemia-reperfusion models) and induces oxidative stress in cancer cells. Resolving this requires:
- Cell-type-specific assays : Compare ROS levels in normal vs. malignant cells using fluorescent probes (e.g., DCFH-DA).
- Dose-response studies : Evaluate threshold concentrations for pro-oxidant effects (e.g., >50 μM in HepG2 cells) .
- Transcriptomic analysis : RNA-seq to identify Nrf2/ARE pathway activation in normal cells vs. p53-mediated apoptosis in cancer cells .
Q. What advanced chromatographic methods are needed to separate Leonurine from structurally similar metabolites in complex matrices?
Co-elution with metabolites like syringic acid derivatives (e.g., methyl syringate) necessitates:
- UHPLC-MS/MS : Employ a HILIC column with a mobile phase of acetonitrile/ammonium formate (pH 3.0) for polar metabolite separation.
- MRM transitions : Use m/z 311.33 → 167.08 (Leonurine) and m/z 212.20 → 167.05 (methyl syringate) for selective quantification .
Data Contradiction and Validation
Q. How can discrepancies in reported melting points (e.g., 238°C vs. 193–194°C) be reconciled?
The melting point variation (238°C for free base vs. 193–194°C for HCl salt monohydrate) arises from polymorphic forms and hydration states. Validation steps include:
Q. What evidence supports Leonurine's selectivity for uterine vs. vascular smooth muscle, and how might off-target effects be minimized?
Selectivity is attributed to tissue-specific expression of calcium channels (e.g., L-type in uterine muscle). To minimize off-target effects:
- Patch-clamp electrophysiology : Compare ion channel inhibition in uterine vs. aortic smooth muscle cells.
- Structure-activity relationship (SAR) studies : Modify the guanidino-butyl chain to enhance uterine specificity .
Methodological Recommendations
- Synthesis : Use microwave-assisted synthesis to reduce reaction time and improve yield (30% → 45% in 2 hours) .
- Analytical Validation : Cross-validate LC-MS results with H-H COSY NMR to confirm positional isomerism of methoxy groups .
- In Vivo Testing : Employ pharmacokinetic studies in Sprague-Dawley rats with intravenous (1 mg/kg) vs. oral (10 mg/kg) dosing to assess first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
